molecular formula C16H28ClNO2 B1676026 [4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride CAS No. 15382-68-0

[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride

Cat. No.: B1676026
CAS No.: 15382-68-0
M. Wt: 301.9 g/mol
InChI Key: OPUNWEODIHLRGK-UHFFFAOYSA-N
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Description

m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride: is a bioactive chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride typically involves the reaction of m-Anisidine with 3-ethylheptyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anisidine compounds .

Scientific Research Applications

m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride include:

    m-Anisidine: The parent compound without the 3-ethylheptyl group.

    p-Anisidine: A positional isomer with the amino group at the para position.

    o-Anisidine: Another positional isomer with the amino group at the ortho position

Uniqueness

m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride is unique due to the presence of the 3-ethylheptyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

15382-68-0

Molecular Formula

C16H28ClNO2

Molecular Weight

301.9 g/mol

IUPAC Name

4-(3-ethylheptoxy)-3-methoxyaniline;hydrochloride

InChI

InChI=1S/C16H27NO2.ClH/c1-4-6-7-13(5-2)10-11-19-15-9-8-14(17)12-16(15)18-3;/h8-9,12-13H,4-7,10-11,17H2,1-3H3;1H

InChI Key

OPUNWEODIHLRGK-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCOC1=C(C=C(C=C1)[NH3+])OC.[Cl-]

Canonical SMILES

CCCCC(CC)CCOC1=C(C=C(C=C1)N)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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